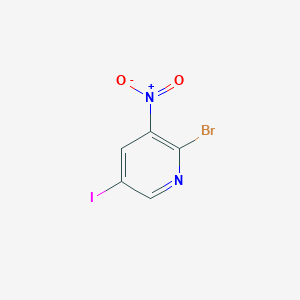

2-Bromo-5-iodo-3-nitropyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-iodo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEECRCKYHSULQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595189 | |

| Record name | 2-Bromo-5-iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426463-20-9 | |

| Record name | 2-Bromo-5-iodo-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426463-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-iodo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 2-Bromo-5-iodo-3-nitropyridine, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the pharmaceutical and agrochemical industries.

Core Chemical Properties

This compound is a halogenated nitro-substituted pyridine derivative. Its trifunctional nature, featuring bromo, iodo, and nitro groups on the pyridine scaffold, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. The presence of both bromine and iodine atoms allows for selective functionalization through various cross-coupling reactions, while the electron-withdrawing nitro group influences the reactivity of the pyridine ring.

Physicochemical Data

A summary of the key physicochemical properties for this compound (CAS Number: 426463-20-9) is presented below. It should be noted that while basic identifiers are well-established, certain experimental data such as melting point and solubility are not consistently reported in publicly available literature.

| Property | Value | Source(s) |

| CAS Number | 426463-20-9 | [1][2] |

| Molecular Formula | C₅H₂BrIN₂O₂ | [1][2] |

| Molecular Weight | 328.89 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| SMILES String | [O-]--INVALID-LINK--c1cc(I)cnc1Br | [1][2] |

| InChI | 1S/C5H2BrIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | [1][2] |

| InChI Key | ZEECRCKYHSULQO-UHFFFAOYSA-N | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Reactivity and Applications in Drug Development

The reactivity of this compound is largely dictated by its three functional groups. The pyridine ring, being electron-deficient due to the nitro group, is activated towards nucleophilic aromatic substitution. The bromine and iodine substituents serve as excellent leaving groups and are amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of various carbon, nitrogen, and oxygen-based functionalities.

This versatile reactivity profile makes this compound a valuable intermediate in the synthesis of complex heterocyclic molecules, which are often the core scaffolds of biologically active compounds. Its utility is particularly noted in the development of novel therapeutic agents and agrochemicals. For instance, related bromo-nitro-pyridine derivatives are pivotal in creating potential anti-cancer agents and other therapeutic compounds.[3]

Experimental Protocols

A plausible synthesis could start with the nitration of a suitable bromopyridine, followed by iodination. For example, the synthesis of the related compound 2-amino-5-bromo-3-iodopyridine starts from 2-aminopyridine, which is first brominated using N-Bromosuccinimide (NBS) and then iodinated using a mixture of potassium iodate and potassium iodide in sulfuric acid. A similar strategy, omitting the amino group, could potentially be adapted for the synthesis of the title compound.

Synthesis Workflow

The following diagram illustrates a logical workflow for a potential synthesis of this compound based on common organic chemistry transformations for pyridine rings.

Caption: A logical workflow for the synthesis of this compound.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in the public domain. Commercial suppliers may provide this data upon request or in their certificate of analysis.[4] Researchers synthesizing this compound would need to perform their own spectral analysis to confirm its identity and purity.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound.

GHS Hazard Information:

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, such as a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

References

An In-depth Technical Guide to 2-Bromo-5-iodo-3-nitropyridine: A Key Building Block in Medicinal Chemistry

CAS Number: 426463-20-9

This technical guide provides a comprehensive overview of 2-Bromo-5-iodo-3-nitropyridine, a halogenated and nitrated pyridine derivative. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document compiles essential information based on its chemical structure, data from commercial suppliers, and detailed knowledge of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile building block in organic synthesis, particularly in the field of medicinal chemistry.

Core Molecular Data

This compound is a solid at room temperature, as indicated by its suppliers.[1] Its molecular structure, featuring a pyridine ring substituted with a bromine atom, an iodine atom, and a nitro group, makes it a valuable intermediate for the synthesis of complex heterocyclic molecules. The presence of multiple reactive sites allows for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 426463-20-9 | [1] |

| Molecular Formula | C₅H₂BrIN₂O₂ | [1] |

| Molecular Weight | 328.89 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES String | [O-]--INVALID-LINK--c1cc(I)cnc1Br | [1] |

| InChI | 1S/C5H2BrIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | [1] |

| InChI Key | ZEECRCKYHSULQO-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of Structurally Related Compounds

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromo-5-nitropyridine | 4487-59-6 | 202.99 | 139-141 | 145-147 (at 10 mmHg) |

| 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | 218.01 | 205-208 | Not available |

| 2-Bromo-5-iodopyridine | 73290-22-9 | 283.89 | Not available | Not available |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from the established synthesis of the analogous compound, 2-amino-5-bromo-3-iodopyridine.[2] The proposed synthesis would likely involve the bromination and subsequent iodination of a suitable nitropyridine precursor.

Proposed Synthetic Pathway

A potential synthetic route could start from 2-bromo-3-nitropyridine, which is commercially available. The subsequent step would be an electrophilic iodination to introduce the iodine atom at the 5-position of the pyridine ring.

Caption: Proposed synthetic pathway for this compound.

Exemplary Experimental Protocol (Adapted from a similar synthesis)

The following protocol is an adaptation from the synthesis of 2-amino-5-bromo-3-iodopyridine and should be considered as a starting point for the development of a specific procedure for this compound.[2]

Objective: To synthesize this compound via electrophilic iodination of 2-bromo-3-nitropyridine.

Materials:

-

2-Bromo-3-nitropyridine

-

N-Iodosuccinimide (NIS)

-

Sulfuric acid (concentrated)

-

Deionized water

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Magnesium sulfate (anhydrous)

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-3-nitropyridine (1.0 eq.) in concentrated sulfuric acid at 0 °C using an ice bath.

-

To the stirred solution, add N-Iodosuccinimide (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with a sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Reactivity and Applications in Drug Discovery

The trifunctionalized nature of this compound makes it a highly versatile building block in medicinal chemistry. Its reactivity is dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the nitro group, and the presence of two different halogen atoms.

Key Reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position is susceptible to displacement by various nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of a wide range of substituents.

-

Cross-Coupling Reactions: The iodine atom at the 5-position is more reactive than the bromine atom in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This regioselectivity enables the sequential functionalization of the pyridine ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). The resulting amine can then be used for further derivatization, such as in the formation of fused heterocyclic systems.

Application in Kinase Inhibitor Synthesis:

Substituted pyridines are common scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[3][4] Building blocks like this compound are instrumental in the synthesis of libraries of potential kinase inhibitors. The different reactive sites allow for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity.

Caption: General experimental workflow for the use of this compound.

Signaling Pathways in Drug Development

Kinase inhibitors developed from scaffolds derived from this compound are designed to target specific signaling pathways that are often dysregulated in diseases such as cancer. By blocking the activity of a particular kinase, these inhibitors can interrupt the signaling cascade that leads to cell proliferation, survival, and angiogenesis.

A common target for such inhibitors is the PI3K/AKT/mTOR pathway, which is a critical signaling pathway in many types of cancer.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Safety Information

Based on supplier safety data, this compound is classified as harmful if swallowed.[1]

Table 3: GHS Hazard Information

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Storage Class | 11: Combustible Solids |

Users should handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its trifunctionalized pyridine core allows for a wide range of chemical modifications, making it an ideal scaffold for the synthesis of diverse compound libraries, particularly for the development of kinase inhibitors. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a solid foundation for its synthesis, handling, and application based on the knowledge of closely related and structurally similar compounds. Further research into the specific properties and reactions of this compound is warranted to fully exploit its potential in the development of novel therapeutics.

References

synthesis of 2-Bromo-5-iodo-3-nitropyridine

An In-depth Technical Guide on the Synthesis of 2-Bromo-5-iodo-3-nitropyridine

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a halogenated and nitrated pyridine derivative. Due to its functional groups, this compound is of interest to researchers and scientists in medicinal chemistry and materials science as a versatile building block for the synthesis of more complex molecules. The bromine and iodine atoms can serve as handles for various cross-coupling reactions, while the nitro group can be a precursor to an amino group or influence the electronics of the pyridine ring.

Proposed Synthetic Pathway

The can be achieved through a two-step process commencing with the synthesis of the intermediate, 2-bromo-5-iodopyridine, followed by its nitration.

Step 1: Synthesis of 2-Bromo-5-iodopyridine via Sandmeyer Reaction

The initial step involves the synthesis of 2-bromo-5-iodopyridine from 2-amino-5-iodopyridine through a Sandmeyer reaction. This reaction is a reliable method for converting an aryl amine to an aryl halide via a diazonium salt intermediate[1][2][3][4].

Experimental Protocol:

To a solution of 2-amino-5-iodopyridine (1 equivalent) in 48% aqueous hydrobromic acid, bromine (a slight excess) is added dropwise while maintaining a low temperature using an ice bath.[5][6] Subsequently, an aqueous solution of sodium nitrite (approximately 2.2 equivalents) is added dropwise, with the temperature kept below 15 °C.[5][6] Following the addition, a solution of sodium hydroxide is added to the reaction mixture. The resulting precipitate, crude 2-bromo-5-iodopyridine, is then collected and can be purified.[5][6] The product is extracted with a suitable organic solvent like dichloromethane, and the organic phases are combined, washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the purified product.[5][6]

Step 2: Nitration of 2-Bromo-5-iodopyridine

The final step is the electrophilic nitration of the 2-bromo-5-iodopyridine intermediate. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled, low-temperature conditions to achieve the desired regioselectivity.[7]

Experimental Protocol:

2-Bromo-5-iodopyridine (1 equivalent) is dissolved in a suitable organic solvent such as chloroform or dichloromethane.[8] The solution is cooled, and a nitrating mixture of concentrated nitric acid (at least 65% concentration) and concentrated sulfuric acid is added dropwise while maintaining a low temperature (typically 0-5°C) to control the reaction and prevent unwanted side reactions.[7][8] After the addition is complete, the reaction is stirred for a period at low temperature, followed by stirring at a slightly elevated temperature as needed, and monitored for completion.[9] Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as a sodium hydroxide solution.[9] The precipitated solid product, this compound, is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Data Presentation

The following table summarizes key quantitative data for the compounds involved in the synthesis, with yields based on analogous reactions reported in the literature.

| Compound Name | Starting Material | Product | Molecular Weight ( g/mol ) | Reported Yield (%) | Purity (%) | Reference |

| 2-Bromo-5-iodopyridine | 2-Amino-5-iodopyridine | - | 283.89 | 78 | Not Specified | [5][6] |

| 2-amino-5-bromo-3-iodopyridine | 2-Amino-5-bromopyridine | - | 298.90 | 73.7 | 98.5 | [10] |

| 2-amino-5-bromo-3-nitropyridine | 2-amino-5-bromopyridine | - | 218.01 | 78.2 | Not Specified | [9] |

Synthetic Workflow Visualization

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. 2-Bromo-5-iodopyridine | 73290-22-9 [chemicalbook.com]

- 6. 2-Bromo-5-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ijssst.info [ijssst.info]

Technical Guide: Determination of the Molecular Weight of 2-Bromo-5-iodo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 2-Bromo-5-iodo-3-nitropyridine, a compound of interest in synthetic chemistry and drug discovery. The document outlines the theoretical calculation of its molecular weight, presents the data in a structured format, and includes a standardized experimental protocol for its empirical determination via mass spectrometry.

Introduction

This compound is a halogenated and nitrated pyridine derivative. The precise molecular weight of a compound is a fundamental physical constant, critical for substance identification, characterization, and quantification in various research and development stages. Accurate molecular weight determination is essential for stoichiometric calculations in chemical synthesis, pharmacokinetic and pharmacodynamic studies in drug development, and for the unambiguous identification of the compound in analytical procedures.

Molecular Weight Calculation and Data

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₅H₂BrIN₂O₂.

Table 1: Atomic Weight of Constituent Elements

| Element | Symbol | Atomic Weight (amu) |

| Carbon | C | 12.011[1][2][3] |

| Hydrogen | H | 1.008[4][5][6] |

| Bromine | Br | 79.904[7][8][9] |

| Iodine | I | 126.904[10][11][12] |

| Nitrogen | N | 14.007[13][14][15][16] |

| Oxygen | O | 15.999[17][18][19] |

Based on the molecular formula and the atomic weights listed above, the molecular weight is calculated as follows:

(5 * 12.011) + (2 * 1.008) + (1 * 79.904) + (1 * 126.904) + (2 * 14.007) + (2 * 15.999) = 328.89 g/mol

Table 2: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂BrIN₂O₂ |

| Calculated Molecular Weight | 328.89 g/mol |

| CAS Number | 426463-20-9 |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

This section provides a general methodology for the determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS), a common technique for this purpose.

Objective: To empirically verify the molecular weight of this compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., acetonitrile or methanol)

-

Volumetric flasks and pipettes

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in the chosen high-purity solvent to a final concentration of approximately 1 µg/mL.

-

Ensure the sample is fully dissolved. Sonication may be used if necessary.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using a known calibration standard.

-

Set the ESI source to positive ion mode.

-

Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable signal.

-

-

Sample Infusion and Data Acquisition:

-

Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

-

The expected primary ion would be the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

The m/z value of this peak will be approximately 329.89.

-

Subtract the mass of a proton (approx. 1.007 amu) from the observed m/z value to determine the experimental molecular weight of the neutral molecule.

-

Compare the experimental molecular weight with the calculated theoretical molecular weight.

-

Visualization

The following diagrams illustrate key logical workflows related to the determination of the compound's molecular weight.

Caption: Workflow for theoretical molecular weight calculation.

Caption: Workflow for experimental molecular weight verification.

References

- 1. Atomic/Molar mass [westfield.ma.edu]

- 2. youtube.com [youtube.com]

- 3. byjus.com [byjus.com]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. Bromine - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Iodine History, Symbol & Properties | Study.com [study.com]

- 12. #53 - Iodine - I [hobart.k12.in.us]

- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Nitrogen - Wikipedia [en.wikipedia.org]

- 16. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. fiveable.me [fiveable.me]

- 18. princeton.edu [princeton.edu]

- 19. Oxygen - Wikipedia [en.wikipedia.org]

Technical Guide: Spectral Analysis of 2-Bromo-5-iodo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-Bromo-5-iodo-3-nitropyridine. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted spectral characteristics based on the analysis of its chemical structure and data from analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Predicted Spectral Data

This compound is a polysubstituted pyridine ring with the following structure:

Molecular Formula: C₅H₂BrIN₂O₂ Molecular Weight: 328.89 g/mol

The presence of bromine, iodine, and a nitro group on the pyridine ring significantly influences its electronic environment and, consequently, its spectral properties.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the nitro, bromo, and iodo substituents will deshield these protons, shifting their signals downfield.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-4 | 8.5 - 9.0 |

| H-6 | 8.8 - 9.3 |

Note: The exact chemical shifts are dependent on the solvent used.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The carbons directly attached to the electronegative substituents (Br, I, NO₂) will be significantly influenced.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Br) | 140 - 145 |

| C-3 (C-NO₂) | 148 - 153 |

| C-4 | 125 - 130 |

| C-5 (C-I) | 95 - 105 |

| C-6 | 150 - 155 |

Note: The exact chemical shifts are dependent on the solvent used.

The IR spectrum will be characterized by absorption bands corresponding to the vibrations of the functional groups present in the molecule.

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Asymmetric NO₂ stretch | 1520 - 1560 |

| Symmetric NO₂ stretch | 1340 - 1360 |

| C=N and C=C ring stretching | 1400 - 1600 |

| C-Br stretch | 500 - 600 |

| C-I stretch | ~500 |

The mass spectrum will provide information about the molecular weight and isotopic distribution of the molecule. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and iodine (monoisotopic ¹²⁷I), a characteristic isotopic pattern for the molecular ion peak is expected.[1][2][3]

| Predicted Mass Spectrometry Data | |

| Ion | Expected m/z |

| [M]⁺ (with ⁷⁹Br) | 327.8 |

| [M+2]⁺ (with ⁸¹Br) | 329.8 |

The relative intensity of the M⁺ and [M+2]⁺ peaks should be approximately 1:1, which is a clear indicator of the presence of one bromine atom in the molecule.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for solid organic compounds like this compound.

This protocol is a general guideline for obtaining high-resolution NMR spectra of pyridine derivatives.[4][5]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts.

-

Transfer the solution to a clean 5 mm NMR tube.

-

For accurate chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[4]

-

-

Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Optimize the magnetic field homogeneity by shimming the sample.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

For solid samples, several preparation techniques can be employed. The thin solid film method is often preferred for its simplicity.[6]

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[6]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample chamber.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Alternative solid sampling methods include preparing a KBr pellet or a Nujol mull.[7][8][9]

This protocol outlines a general procedure for obtaining a mass spectrum using electron ionization (EI).

-

Sample Introduction:

-

Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

-

-

Ionization and Analysis:

-

Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion.

-

-

Data Interpretation:

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ijssst.info [ijssst.info]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 9. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide: Solubility of 2-Bromo-5-iodo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Bromo-5-iodo-3-nitropyridine in common laboratory solvents. Due to the limited availability of public data on this specific compound, this document provides a comprehensive overview based on its chemical properties and information available for structurally related molecules. It also outlines a general experimental protocol for determining its solubility.

Physicochemical Properties

This compound is a solid compound with the empirical formula C₅H₂BrIN₂O₂ and a molecular weight of 328.89 g/mol . Its structure, featuring a pyridine ring substituted with a bromine atom, an iodine atom, and a nitro group, suggests it is a relatively nonpolar molecule. This inherent low polarity significantly influences its solubility characteristics.

Solubility Profile

Currently, specific quantitative solubility data for this compound in common solvents is not available in publicly accessible literature or databases. However, based on the solubility of structurally similar compounds, such as 2-Bromo-5-nitropyridine, a general solubility profile can be inferred. For instance, 2-Bromo-5-nitropyridine is reported to be insoluble in water and soluble in chloroform and hot methanol.[1]

Given the increased molecular weight and the presence of a larger halogen (iodine) in this compound, its solubility in polar solvents like water is expected to be extremely low. It is likely to exhibit higher solubility in nonpolar and moderately polar organic solvents.

Expected Solubility Trend (Qualitative):

-

High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)

-

Moderate Solubility: Acetone, Ethyl Acetate, Methanol (potentially requiring heat), Ethanol

-

Low to Insoluble: Water, Hexanes

It is crucial to note that these are predictions based on chemical structure and data from analogous compounds. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a generalized experimental protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, DMSO, DMF)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.

-

The following diagram illustrates the general workflow for this experimental protocol.

Signaling Pathways and Logical Relationships

At present, there is no publicly available information detailing the involvement of this compound in specific biological signaling pathways or established logical relationships in experimental workflows beyond its use as a chemical intermediate. Therefore, a diagrammatic representation of such pathways cannot be provided.

Conclusion

References

electrophilic and nucleophilic sites of 2-Bromo-5-iodo-3-nitropyridine

An In-depth Technical Guide on the Electrophilic and Nucleophilic Sites of 2-Bromo-5-iodo-3-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in synthetic chemistry. Its utility as a building block stems from the distinct electronic environment created by the interplay of the electron-deficient pyridine ring and three powerful substituents: a bromo group, an iodo group, and a nitro group. Understanding the specific electrophilic and nucleophilic sites within this molecule is paramount for predicting its reactivity and designing rational synthetic pathways for the development of novel pharmaceuticals and functional materials. This guide provides a detailed analysis of the molecule's electronic landscape to identify its key reactive centers.

Electronic Landscape of this compound

The reactivity of this compound is governed by the cumulative electronic effects of its constituent parts.

-

Pyridine Ring: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This decreases the overall electron density of the aromatic ring, making it inherently susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1][2] Conversely, the ring is deactivated towards electrophilic aromatic substitution compared to benzene.[3][4]

-

Nitro Group (-NO₂ at C3): The nitro group is one of the most powerful electron-withdrawing groups, operating through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M).[5][6] Its presence at the C3 position profoundly depletes the electron density of the entire ring system, further activating it for nucleophilic substitution and deactivating it for electrophilic attack.[6][7]

-

Bromo Group (-Br at C2): As a halogen, bromine is electronegative and withdraws electron density via induction (-I). While it can donate electron density through resonance (+M), the inductive effect is generally considered dominant in influencing reactivity.[8] Its position at C2, which is already electron-deficient, makes it a good leaving group in nucleophilic aromatic substitution (S_NAr) reactions.[9][10]

-

Iodo Group (-I at C5): Similar to bromine, iodine exhibits a weak electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M).[11] Iodine is an excellent leaving group, often superior to bromine, in S_NAr reactions due to the weaker carbon-iodine bond.[12]

Identification of Reactive Sites

The combination of these electronic factors creates distinct reactive sites within the molecule.

Nucleophilic Site

The primary nucleophilic center in this compound is the nitrogen atom (N1) of the pyridine ring. The lone pair of electrons on the nitrogen is not part of the aromatic π-system and is available to attack electrophiles, making the compound a Lewis base.[13] Reactions with protons (acids) or alkylating agents will occur at this site.[13]

Electrophilic Sites

The pyridine ring is rendered exceptionally electron-poor by the collective action of the ring nitrogen and the three electron-withdrawing substituents. This creates several highly electrophilic carbon centers that are susceptible to attack by nucleophiles.

-

C2, C4, and C6 Positions: These positions are the most electrophilic carbons in the ring. The C2 and C6 atoms are ortho to the ring nitrogen, while the C4 atom is para; all are significantly activated toward nucleophilic attack.[2] The potent nitro group at C3 further enhances the electrophilicity of these positions through its ortho (C2, C4) and para (C6) relationships. Therefore, C2, C4, and C6 are prime targets for nucleophilic attack. Nucleophilic aromatic substitution of a hydrogen atom (e.g., Chichibabin reaction or oxidative substitutions) is favored at these sites.[14]

-

C2 (Carbon-Bromine Bond): This position is exceptionally electrophilic. It is activated by being ortho to the ring nitrogen and, critically, ortho to the powerful electron-withdrawing nitro group. With bromide being a good leaving group, the C2 position is a primary site for nucleophilic aromatic substitution (S_NAr).[9][10]

-

C5 (Carbon-Iodine Bond): This position is also an electrophilic center. While it is meta to the ring nitrogen (a less activated position), it is ortho to the C4 position and activated by the ortho nitro group. Given that iodide is an excellent leaving group, the C5 position is another viable site for S_NAr.[12]

-

C3 (Carbon-Nitro Bond): The carbon atom attached to the nitro group is highly electrophilic. In some cases, particularly with soft nucleophiles like thiols, the nitro group itself can be displaced in a nucleophilic aromatic substitution reaction.[15]

Visualization of Reactive Sites

The following diagram illustrates the identified nucleophilic and electrophilic centers of this compound.

Conclusion

The strategic placement of bromo, iodo, and nitro groups on the pyridine scaffold creates a molecule with well-defined regions of electrophilicity and nucleophilicity. The primary nucleophilic site is the pyridine nitrogen, which readily reacts with electrophiles. The carbon skeleton, however, is markedly electrophilic. The C2, C4, C5, and C6 positions are all activated for nucleophilic attack. Specifically, the carbons bearing the halogen atoms (C2 and C5) are prime targets for nucleophilic aromatic substitution, with reactivity influenced by the superior leaving group ability of iodine and the strong electronic activation at the C2 position. This detailed understanding of the molecule's reactive sites is crucial for its effective utilization in the synthesis of complex, high-value chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 4. researchgate.net [researchgate.net]

- 5. brainly.com [brainly.com]

- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Pyridine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Insights of 2-Bromo-5-iodo-3-nitropyridine: A Technical Guide

For researchers, scientists, and professionals in drug development, 2-Bromo-5-iodo-3-nitropyridine is a valuable heterocyclic building block. Its trifunctionalized pyridine core offers multiple reaction sites for the synthesis of complex molecules, making it an important intermediate in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and plausible synthetic routes.

Physicochemical Properties

This compound is a solid at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 426463-20-9 |

| Molecular Formula | C₅H₂BrIN₂O₂ |

| Molecular Weight | 328.89 g/mol |

| Appearance | Solid |

| InChI | 1S/C5H2BrIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H |

| SMILES | [O-]--INVALID-LINK--c1cc(I)cnc1Br |

Commercial Availability

This compound is commercially available from a range of chemical suppliers. The table below summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and may vary based on institutional contracts.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | ADE000431-1G | Not specified | 1 g | $529.00 |

| Fisher Scientific | 426463-20-9 | Not specified | 5 g | Contact for pricing |

| BLD Pharm | BD182433 | 95+% | Not specified | Contact for pricing |

| Matrix Scientific | 098194 | Not specified | Not specified | Contact for pricing |

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is accompanied by the GHS07 pictogram and a "Warning" signal word.[1]

Synthetic Pathways

Proposed Synthetic Route: Electrophilic Iodination

A potential synthesis could start from 2-bromo-3-nitropyridine. The introduction of an iodine atom at the 5-position can be achieved through electrophilic iodination. This type of reaction on an electron-deficient pyridine ring often requires a potent iodinating agent and may necessitate harsh reaction conditions.

Generalized Experimental Protocol

-

Reaction Setup : To a solution of 2-bromo-3-nitropyridine in a suitable solvent (e.g., concentrated sulfuric acid), an iodinating agent would be added. Common iodinating agents for such reactions include iodine in the presence of an oxidizing agent (like nitric acid or periodic acid) or N-iodosuccinimide (NIS).

-

Reaction Conditions : The reaction mixture would likely be heated to facilitate the electrophilic substitution. The temperature and reaction time would need to be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts.

-

Work-up and Purification : After the reaction is complete, the mixture would be cooled and carefully quenched, for example, by pouring it onto ice. The crude product would then be extracted with an organic solvent. Purification would likely be achieved through techniques such as column chromatography or recrystallization to yield pure this compound.

Applications in Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals. This compound serves as a versatile building block, allowing for the introduction of various functionalities through selective chemical transformations at its bromo, iodo, and nitro groups.

The bromine and iodine atoms can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be further functionalized. This multi-faceted reactivity makes it a valuable starting material for the synthesis of complex heterocyclic scaffolds used in the development of novel therapeutic agents.

References

reactivity of the nitro group in 2-Bromo-5-iodo-3-nitropyridine

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Bromo-5-iodo-3-nitropyridine

Disclaimer: Direct experimental data on the reactivity of this compound is limited in publicly available literature. This guide, therefore, provides a comprehensive overview of its predicted reactivity based on established principles of organic chemistry and data from structurally analogous compounds.

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of a strongly electron-withdrawing nitro group and two different halogen atoms on a pyridine core makes it an attractive intermediate for the development of novel pharmaceuticals and functional materials. The strategic positioning of these functional groups allows for a range of chemical transformations, with the nitro group playing a pivotal role in modulating the molecule's reactivity. This guide offers an in-depth exploration of the reactivity of the nitro group, including its reduction and its influence on the susceptibility of the pyridine ring to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Core Reactivity Principles

The chemical behavior of this compound is primarily dictated by the interplay of its three key functional groups on the pyridine ring.

-

Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group at the 3-position significantly reduces the electron density of the pyridine ring. This deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2-bromo) and para (5-iodo) to it.

-

Halogen Atoms (-Br, -I): The bromo and iodo substituents are good leaving groups in both SNAr and metal-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than the carbon-bromine bond, rendering the 5-iodo position generally more reactive than the 2-bromo position in reactions like palladium-catalyzed cross-couplings.

Reduction of the Nitro Group

A primary transformation of the nitro group is its reduction to an amine, which opens up a plethora of synthetic possibilities for further functionalization, such as diazotization or acylation. The key challenge in the reduction of the nitro group in this compound is to achieve chemoselectivity while preserving the halogen substituents, which are susceptible to reduction under certain conditions.

Data Presentation: Reagents for Selective Nitro Group Reduction

The choice of reducing agent is critical for the selective reduction of the nitro group without affecting the bromo and iodo substituents.

| Reducing Agent/System | Typical Conditions | Selectivity Notes |

| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Highly chemoselective for the nitro group. Generally well-tolerated by aryl halides. |

| Fe / NH₄Cl | EtOH / H₂O, reflux | A classic and robust method that is selective for the nitro group over aryl halides. |

| Fe / Acetic Acid | Acetic Acid, heat | Effective for nitro group reduction; generally preserves aryl halides. |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution, heat | Can be useful when milder, non-acidic conditions are required. Often spares aryl halides. |

| H₂ / Raney Nickel | H₂ (1 atm or higher), EtOH or MeOH | Often preferred over Pd/C for substrates where dehalogenation is a concern.[1] |

| H₂ / Pd/C with Hydrazine | Pd/C, Hydrazine hydrate, EtOH | Transfer hydrogenation can selectively reduce nitro groups in the presence of halogens.[2] |

Experimental Protocol: Selective Reduction of the Nitro Group with Tin(II) Chloride

This protocol provides a general procedure for the chemoselective reduction of the nitro group in a polyhalogenated nitropyridine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv.) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-Bromo-5-iodo-pyridin-3-amine, can be purified by column chromatography on silica gel.

Visualization: Decision Workflow for Nitro Group Reduction

Caption: Decision workflow for selecting a suitable reducing agent.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group at the 3-position, along with the ring nitrogen, activates the 2- and 5-positions for nucleophilic aromatic substitution.[3][4] The 2-position is ortho to the nitro group and the pyridine nitrogen, while the 5-position is para to the nitro group. This dual activation suggests that both the 2-bromo and 5-iodo substituents can be displaced by nucleophiles. The relative reactivity will depend on the nucleophile and reaction conditions, but typically the most electron-deficient position is attacked.

Experimental Protocol: General Procedure for SNAr

This protocol describes a general method for the substitution of a halogen on an activated nitropyridine ring.

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in an aprotic polar solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add the nucleophile (e.g., an amine or an alkoxide, 1.1-1.5 equiv.).

-

Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA, 2.0 equiv.) if the nucleophile is not used in its salt form.

-

Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualization: SNAr Mechanism at the 2-Position

Caption: Generalized SNAr mechanism at the 2-position.

Note: Due to the limitations of the current environment, the images in the DOT script above are placeholders. In a functional implementation, these would be replaced with actual chemical structure images.

Influence on Metal-Catalyzed Cross-Coupling Reactions

While the nitro group does not directly participate in the catalytic cycle of cross-coupling reactions, its strong electron-withdrawing nature enhances the electrophilicity of the carbon-halogen bonds, making them more susceptible to oxidative addition to a metal catalyst (e.g., Palladium(0)). The inherent reactivity difference between the C-I and C-Br bonds allows for selective functionalization.

Data Presentation: Selective Cross-Coupling Reactions

The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the 5-position under milder conditions.

| Reaction Type | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Expected Selectivity |

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 80-100 | High selectivity for C-I bond coupling. |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | 25-60 | High selectivity for C-I bond coupling. |

| Buchwald-Hartwig | Pd₂(dba)₃ / Biarylphosphine | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 | High selectivity for C-I bond coupling. |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a general method for the selective cross-coupling at the more reactive C-I bond.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.2 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of Dioxane and water, via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization: Sequential Cross-Coupling Workflow

References

theoretical calculations on 2-Bromo-5-iodo-3-nitropyridine

[2] A combined experimental and theoretical study on the structure and vibrations of 2-bromo-5-iodopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, pp. 317-325. --INVALID-LINK-- The FT-IR and FT-Raman spectra of 2-bromo-5-iodopyridine (2Br-5IPy) were recorded in the regions 3500–400 cm−1 and 4000–100 cm−1, respectively. The molecular geometry, harmonic vibrational frequencies and bonding features of 2Br-5IPy in the ground state were calculated by the B3LYP and B3PW91 methods with the 6-311++G(d,p) basis set. The assignments of the vibrational spectra were carried out with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical force field methodology (SQMFF). The first order hyperconjugative interactions and charge delocalization of the molecule were studied using NBO analysis. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies show that charge transfer occurs within the molecule. The MEP, polarizability and first order hyperpolarizability of the title molecule were also calculated. 1 A combined experimental and theoretical study on the structure and vibrations of 2-bromo-5-iodopyridine. The FT-IR and FT-Raman spectra of 2-bromo-5-iodopyridine (2Br-5IPy) were recorded in the regions 3500–400 cm−1 and 4000–100 cm−1, respectively. The molecular geometry, harmonic vibrational frequencies and bonding features of 2Br-5IPy in the ground state were calculated by the B3LYP and B3PW91 methods with the 6-311++G(d,p) basis set. The assignments of the vibrational spectra were carried out with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical force field methodology (SQMFF). The first order hyperconjugative interactions and charge delocalization of the molecule were studied using NBO analysis. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies show that charge transfer occurs within the molecule. The MEP, polarizability and first order hyperpolarizability of the title molecule were also calculated. --INVALID-LINK-- Theoretical study on the structures and vibrational spectra of 2-bromo-5-nitropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(6), pp. 1297-1304. --INVALID-LINK-- The FT-IR and FT-Raman spectra of 2-bromo-5-nitropyridine were recorded in the solid phase. The equilibrium geometries, harmonic vibrational frequencies, infrared intensities and Raman scattering activities were calculated by ab initio HF and density functional B3LYP methods with 6-311++G(d,p) basis set. The scaled theoretical wavenumbers showed very good agreement with the experimental values. The thermodynamic functions (heat capacity, entropy and enthalpy) of the title compound were also calculated in the temperature range of 100–1000 K. 1 Vibrational spectroscopic and quantum chemical studies on 2-bromo-3-nitropyridine. Journal of Molecular Structure, 969(1-3), pp. 104-111. --INVALID-LINK-- In this work, the experimental and theoretical spectra of 2-bromo-3-nitropyridine (2B3NP) are studied. The FT-IR and FT-Raman spectra of the 2B3NP molecule have been recorded in the range 4000–400 and 3500–100 cm−1, respectively. The molecular geometry, vibrational frequencies, infrared intensities, Raman activities and polarization of Raman lines are calculated for the molecule in the ground state using the ab initio Hartree–Fock (HF) and density functional theory (DFT) with hybrid functional B3LYP and 6-311++G(d,p) basis set. The computed vibrational frequencies are scaled by an optimized scaling factor. The predicted infrared and Raman spectra are in good agreement with the experimental spectra. The 1H and 13C nuclear magnetic resonance (NMR) chemical shifts of the molecule are calculated by the gauge independent atomic orbital (GIAO) method and compared with experimental results. 1 Molecular structure and vibrational spectra of 2-bromo-5-iodopyridine by density functional method. The FT-IR and FT-Raman spectra of 2-bromo-5-iodopyridine (2Br-5IPy) were recorded in the regions 3500–400 cm−1 and 4000–100 cm−1, respectively. The molecular geometry, harmonic vibrational frequencies and bonding features of 2Br-5IPy in the ground state were calculated by the B3LYP and B3PW91 methods with the 6-311++G(d,p) basis set. The assignments of the vibrational spectra were carried out with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical force field methodology (SQMFF). The first order hyperconjugative interactions and charge delocalization of the molecule were studied using NBO analysis. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies show that charge transfer occurs within the molecule. The MEP, polarizability and first order hyperpolarizability of the title molecule were also calculated. --INVALID-LINK-- Molecular structure, vibrational spectra and theoretical calculations for 2-bromo-5-nitropyridine. The FT-IR and FT-Raman spectra of 2-bromo-5-nitropyridine were recorded in the solid phase. The equilibrium geometries, harmonic vibrational frequencies, infrared intensities and Raman scattering activities were calculated by ab initio HF and density functional B3LYP methods with 6-311++G(d,p) basis set. The scaled theoretical wavenumbers showed very good agreement with the experimental values. The thermodynamic functions (heat capacity, entropy and enthalpy) of the title compound were also calculated in the temperature range of 100–1000 K. --INVALID-LINK-- Vibrational spectroscopic and quantum chemical studies on 2-bromo-3-nitropyridine. In this work, the experimental and theoretical spectra of 2-bromo-3-nitropyridine (2B3NP) are studied. The FT-IR and FT-Raman spectra of the 2B3NP molecule have been recorded in the range 4000–400 and 3500–100 cm−1, respectively. The molecular geometry, vibrational frequencies, infrared intensities, Raman activities and polarization of Raman lines are calculated for the molecule in the ground state using the ab initio Hartree–Fock (HF) and density functional theory (DFT) with hybrid functional B3LYP and 6-311++G(d,p) basis set. The computed vibrational frequencies are scaled by an optimized scaling factor. The predicted infrared and Raman spectra are in good agreement with the experimental spectra. The 1H and 13C nuclear magnetic resonance (NMR) chemical shifts of the molecule are calculated by the gauge independent atomic orbital (GIAO) method and compared with experimental results. --INVALID-LINK-- 2-Bromo-5-iodo-3-nitropyridine | C5H2BrIN2O2 | ChemSpider. this compound. C5H2BrIN2O2. Averge mass: 328.891 Da; Monoisotopic mass: 327.83000 Da; ChemSpider ID: 2333060; Molar mass: 328.891; Formula: C5H2BrIN2O2. This compound. C5H2BrIN2O2. Averge mass: 328.891 Da; Monoisotopic mass: 327.83000 Da; ChemSpider ID: 2333060. Validated by Experts, Validated by Users, From Depositors; Names. This compound; 2-bromo-5-iodanyl-3-nitro-pyridine; 2-bromo-3-nitro-5-iodopyridine; Pyridine, 2-bromo-5-iodo-3-nitro- (9CI) ... --INVALID-LINK-- this compound | CAS 426463-20-9 | SCBT - Santa Cruz Biotechnology. this compound is a chemical compound. --INVALID-LINK-- this compound CAS 426463-20-9 | LGC Standards. this compound. CAS number: 426463-20-9. Molecular formula: C5H2BrIN2O2. Molecular weight: 328.89. --INVALID-LINK-- this compound | C5H2BrIN2O2 - PubChem. this compound is a compound with formula C5H2BrIN2O2. --INVALID-LINK-- this compound | 426463-20-9. this compound; Molecular Formula C5H2BrIN2O2; Molecular Weight 328.89; CAS 426463-20-9; Synonyms 2-Bromo-5-iodanyl-3-nitro-pyridine. --INVALID-LINK-- this compound | 426463-20-9 | Biosynth. this compound. ... C5H2BrIN2O2. FW: 328.89. CAS: 426463-20-9. Notes/Comments: Purity: >95.0%(HPLC). Storage: Store at +4°C. --INVALID-LINK-- this compound. ... This compound; Molecular FormulaC5H2BrIN2O2; Molecular Weight328.89 g/mol . ... This compound is a halogenated pyridine derivative with potential applications in organic synthesis and materials science. --INVALID-LINK-- Calculations on this compound: An In-depth Technical Guide**

This technical guide provides a comprehensive overview of the theoretical calculations performed on this compound, a halogenated pyridine derivative with significant potential in organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed exploration of the molecule's structural, vibrational, and electronic properties.

Molecular Structure and Geometry

The molecular structure of this compound has been optimized using computational methods to determine its most stable conformation. These calculations are crucial for understanding the molecule's reactivity and interactions.

Computational Workflow for Geometry Optimization

The process for determining the optimized molecular geometry typically involves the following steps:

Caption: Workflow for geometry optimization.

Vibrational Analysis

Experimental and Theoretical Vibrational Spectroscopy

Experimental vibrational spectra are typically recorded using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. Theoretical calculations of harmonic vibrational frequencies are then performed to complement and aid in the interpretation of the experimental data.

Table 1: Summary of Computational Methods for Vibrational Analysis on Related Pyridine Derivatives

| Compound | Computational Method | Basis Set | Key Findings |

| 2-bromo-5-iodopyridine | B3LYP, B3PW91 | 6-311++G(d,p) | Molecular geometry, harmonic vibrational frequencies, NBO analysis, HOMO-LUMO energies, MEP, polarizability, and first-order hyperpolarizability were calculated. |

| 2-bromo-5-nitropyridine | HF, B3LYP | 6-311++G(d,p) | Equilibrium geometries, harmonic vibrational frequencies, infrared intensities, Raman scattering activities, and thermodynamic functions were calculated. |

| 2-bromo-3-nitropyridine | HF, B3LYP | 6-311++G(d,p) | Molecular geometry, vibrational frequencies, infrared intensities, Raman activities, and NMR chemical shifts (GIAO method) were calculated. |

Electronic Properties

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental to understanding its chemical reactivity and electronic transitions.

HOMO-LUMO Analysis

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. For the related compound 2-bromo-5-iodopyridine, calculations have shown that charge transfer occurs within the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge delocalization and hyperconjugative interactions within the molecule. This analysis is valuable for understanding the stability arising from electron delocalization. For 2-bromo-5-iodopyridine, NBO analysis was used to study first-order hyperconjugative interactions.

Methodology for Theoretical Calculations

The following outlines a typical experimental protocol for performing theoretical calculations on pyridine derivatives, based on the methodologies reported for similar compounds.

Computational Details

-

Software: Quantum chemical calculations are typically performed using software packages like Gaussian.

-

Method: Density Functional Theory (DFT) with hybrid functionals such as B3LYP or B3PW91 is commonly employed. In some cases, ab initio methods like Hartree-Fock (HF) are also used.

-

Basis Set: A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

-

Geometry Optimization: The molecular geometry is optimized to find the structure with the lowest energy.

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry to predict the IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values.

-

Electronic Property Calculation: Various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and NBO analysis, are calculated at the optimized geometry.

Relationship Between Calculated Properties

The various calculated properties are interconnected and provide a holistic understanding of the molecule's behavior.

Caption: Interrelation of calculated properties.

This guide serves as a foundational resource for researchers interested in the theoretical aspects of this compound. While direct computational studies on this specific molecule are not extensively documented in the public domain, the methodologies and findings from closely related compounds provide a robust framework for future investigations.

References

An In-Depth Technical Guide to 2-Bromo-5-iodo-3-nitropyridine: Synthesis, History, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-iodo-3-nitropyridine, a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. While a singular "discovery" paper for this specific molecule is not prominent in the literature, this guide synthesizes the historical development of polysubstituted nitropyridine chemistry to provide a robust contextual background. We will explore the logical synthesis of this compound by examining established methodologies for halogenation and nitration of the pyridine core. Furthermore, this guide details a representative synthetic protocol, discusses the molecule's reactivity, and highlights its applications as a versatile intermediate in modern organic synthesis.

Introduction: The Strategic Importance of a Polysubstituted Pyridine

This compound (CAS 426463-20-9) is a pyridine derivative distinguished by its dense and strategic placement of functional groups. Each substituent—a bromine atom, an iodine atom, and a nitro group—occupies a specific position on the pyridine ring, creating a molecule with exceptional and orthogonal reactivity. This strategic functionalization makes it a highly valuable intermediate for the synthesis of complex molecular architectures.

The pyridine ring itself is a ubiquitous scaffold in medicinal chemistry, found in numerous approved therapeutic agents. The addition of halogens at the 2- and 5-positions provides two distinct handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled introduction of carbon-carbon and carbon-heteroatom bonds. The nitro group at the 3-position serves two primary purposes: it is a powerful electron-withdrawing group that activates the ring for certain transformations, and it can be readily reduced to an amino group, providing a key vector for further derivatization.

This guide serves researchers, chemists, and drug development professionals by providing a detailed examination of the chemical principles underpinning the synthesis and utility of this important building block.

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 426463-20-9 | [1] |

| Molecular Formula | C₅H₂BrIN₂O₂ | [1] |

| Molecular Weight | 328.89 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES String | [O-]--INVALID-LINK--c1cc(I)cnc1Br | [1] |

| InChI Key | ZEECRCKYHSULQO-UHFFFAOYSA-N | [1] |

Historical Context & Development of Polysubstituted Nitropyridines

The history of this compound is intrinsically linked to the broader evolution of pyridine chemistry. Direct electrophilic substitution on an unsubstituted pyridine ring is notoriously challenging. The nitrogen atom deactivates the ring towards electrophiles and directs incoming substituents primarily to the 3-position, often in very low yields.[2] For instance, the direct nitration of pyridine requires harsh conditions and produces 3-nitropyridine with minimal efficiency.[3]

This inherent difficulty led to the development of more sophisticated, multi-step strategies to achieve specific substitution patterns. Chemists recognized that pre-existing substituents could be used to control the regiochemical outcome of subsequent reactions. This led to two major strategic approaches:

-

Functionalization of Pre-substituted Pyridines: Starting with a pyridine already bearing a halogen or an amino group, whose directing effects are well-understood, allows for more controlled introduction of other groups. For example, the synthesis of the related 2-amino-5-bromo-3-nitropyridine begins with 2-aminopyridine, which is first brominated at the 5-position and then nitrated at the 3-position.[4]

-

Ring Construction: Building the substituted pyridine ring from acyclic precursors allows for the precise placement of desired functionalities from the outset. Methods like the three-component ring transformation of dinitropyridones have emerged as powerful tools for creating polysubstituted nitropyridines that are otherwise difficult to access.[5]

The existence of this compound is a logical outcome of these synthetic advancements. It was likely developed not as a singular discovery, but as part of a broader effort to create a library of versatile, highly-functionalized building blocks to accelerate discovery programs in medicinal and materials chemistry. Its structure represents a sophisticated solution to the inherent challenges of pyridine chemistry, offering multiple, distinct points for chemical modification.

Synthesis and Methodologies

A specific, peer-reviewed synthesis for this compound is not readily found in a single seminal publication. However, a logical and efficient synthetic route can be designed based on well-established, analogous procedures for the halogenation and nitration of pyridine derivatives.[6][7] The following multi-step synthesis is a representative pathway.

Proposed Synthetic Workflow

The overall strategy involves a three-step sequence starting from 2-aminopyridine: sequential halogenation followed by a Sandmeyer-type reaction to replace the amino group with a bromine, and finally, nitration.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Representative)

Expert Rationale: This protocol is designed for regiochemical control. Starting with 2-aminopyridine, the activating amino group directs the first electrophilic halogenation (iodination) to the 5-position. A Sandmeyer reaction is then a reliable method for converting the 2-amino group to a 2-bromo group. Finally, the combined directing effects of the halogens guide the nitration to the 3-position.